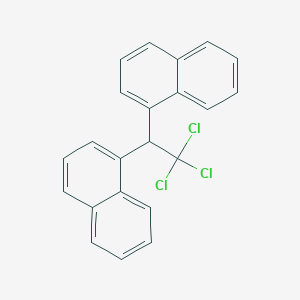![molecular formula C19H16BrN3O5 B12466382 6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]](/img/structure/B12466382.png)
6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of bromine and nitro groups in its structure adds to its reactivity and potential utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . The reaction conditions often involve the use of solvents like methanol and the application of UV light to induce photochromic behavior .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under suitable conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] has several applications in scientific research:
作用機序
The mechanism of action of 6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible transformation between its closed-ring spiropyran form and the open-ring merocyanine form . This transformation alters its chemical and physical properties, making it useful in various applications.
類似化合物との比較
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole]
- 8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitrospiro[chromene-2,2’-indole]
Uniqueness
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and photochromic properties. This makes it particularly valuable in applications requiring light-induced molecular changes .
特性
分子式 |
C19H16BrN3O5 |
|---|---|
分子量 |
446.3 g/mol |
IUPAC名 |
6-bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C19H16BrN3O5/c1-18(2)14-10-13(22(24)25)4-5-15(14)21(3)19(18)7-6-11-8-12(20)9-16(23(26)27)17(11)28-19/h4-10H,1-3H3 |
InChIキー |
LWDDOUINTHHAAH-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)Br)[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


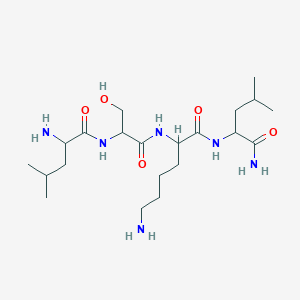
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
![17-(5-Chloro-2-hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12466326.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)
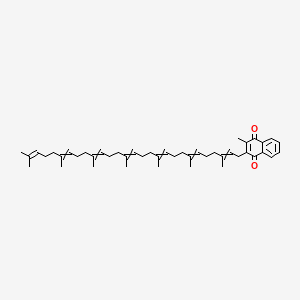
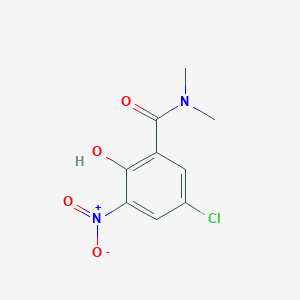
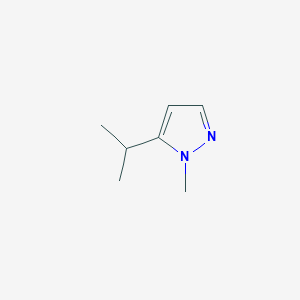
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate](/img/structure/B12466353.png)

![2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide](/img/structure/B12466358.png)
